molecular formula C27H25N3O3S B1148621 Naltrindole 5'-isothiocyanate CAS No. 126876-64-0

Naltrindole 5'-isothiocyanate

Cat. No.: B1148621
CAS No.: 126876-64-0
M. Wt: 471.6 g/mol
InChI Key: PHACSLSFPGYKLR-YICISRLPSA-N
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Description

Naltrindole Isothiocyanate (5'-NTII) is a nonequilibrium and highly selective antagonist for the delta-opioid receptor (δOR) . This compound acts as an irreversible, non-competitive antagonist, making it a critical tool for probing delta-opioid receptor function and its role in complex physiological processes . A key research application of 5'-NTII is its ability to differentiate between proposed subtypes of the delta-opioid receptor, showing a preferential antagonism of the δ2-subtype . This selectivity is evidenced by its potent attenuation of responses to the δ2-agonist deltorphin, while having minimal effect on responses induced by the δ1-agonist DPDPE . In vivo research has demonstrated the significant value of 5'-NTII in behavioral pharmacology. Studies in rats have shown that 5'-NTII can effectively attenuate heroin self-administration, reducing its reinforcing effects without significantly impacting its antinociceptive (pain-blocking) properties . This dissociative effect suggests that long-acting δ2-opioid receptor antagonists like 5'-NTII could be beneficial in the study of addiction and the development of treatments for substance dependence . Further supporting its site-specific action, microinjection of 5'-NTII into the nucleus accumbens of rats was found to decrease cocaine self-administration, highlighting the role of delta-opioid receptors in this brain region in reinforcement processes . The mechanism of 5'-NTII is thought to involve a decrease in the receptor's affinity for agonists rather than a reduction in receptor density, providing a unique method of insurmountable antagonism . For site-directed studies, research indicates that doses of 0.5 nmol or lower are optimal for maintaining receptor selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

126876-64-0

Molecular Formula

C27H25N3O3S

Molecular Weight

471.6 g/mol

IUPAC Name

(1S,2R,13S,21R)-22-(cyclopropylmethyl)-7-isothiocyanato-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-2,16-diol

InChI

InChI=1S/C27H25N3O3S/c31-20-6-3-15-9-21-27(32)11-18-17-10-16(28-13-34)4-5-19(17)29-23(18)25-26(27,22(15)24(20)33-25)7-8-30(21)12-14-1-2-14/h3-6,10,14,21,25,29,31-32H,1-2,7-9,11-12H2/t21-,25-,26+,27+/m1/s1

InChI Key

PHACSLSFPGYKLR-YICISRLPSA-N

Origin of Product

United States

Molecular Pharmacology of Naltrindole Isothiocyanate at Opioid Receptors

Receptor Binding Kinetics and Selectivity Profiles

Comparative Binding Selectivity Across Opioid Receptor Subtypes

Pharmacological Characterization of Receptor Selectivity in Vitro

In vitro studies have consistently demonstrated that naltrindole (B39905) isothiocyanate possesses a high degree of selectivity for the delta-opioid receptor compared to the mu- and kappa-opioid receptors. nih.govnih.gov Binding inhibition studies using various radiolabeled ligands in mouse brain tissue preparations show that while naltrindole and its derivatives have high affinity for sites labeled by delta-selective radioligands, they exhibit micromolar affinity for mu- and kappa-opioid receptors. nih.gov The isothiocyanate derivatives of naltrindole, including the 5'-isothiocyanate variant, were found to be delta-selective when tested against standard agonists in smooth muscle preparations, such as the mouse vas deferens. nih.gov This inherent selectivity for the delta receptor over other opioid receptor types is a foundational characteristic of its pharmacological profile.

Investigation of Putative Delta Opioid Receptor Subtypes (δ1 vs. δ2)

Naltrindole isothiocyanate has been instrumental in the pharmacological dissection of delta-opioid receptor heterogeneity, providing significant evidence for the existence of at least two distinct subtypes, designated as δ1 and δ2.

One of the most compelling lines of evidence for delta receptor subtypes comes from functional assays demonstrating the differential antagonism of naltrindole isothiocyanate against various delta-selective agonists. Seminal studies revealed that naltrindole 5'-isothiocyanate selectively antagonizes the effects of agonists now associated with the δ2 receptor, while having little to no effect on agonists thought to be selective for the δ1 receptor.

For instance, 5'-NTII was shown to be a potent antagonist of the antinociceptive effects induced by [D-Ser2,D-Leu5]enkephalin-Thr6 (DSLET), a putative δ2 agonist. nih.gov Conversely, it did not affect the antinociception produced by [D-Pen2,D-Pen5]enkephalin (DPDPE), the prototypical δ1 agonist. nih.gov Similarly, other research confirmed that 5'-NTII attenuated the antinociceptive effects of deltorphin (B1670231) II (another δ2 agonist) while having no effect on the antinociception elicited by DPDPE (δ1 agonist). researchgate.net This selective blockade provides strong pharmacological evidence that DPDPE and DSLET/deltorphin II produce their effects through different receptor populations or conformations, operationally defined as δ1 and δ2.

Table 1: Differential Antagonism of this compound (5'-NTII)
Delta AgonistPutative Subtype SelectivityEffect of 5'-NTII AntagonismReference
[D-Pen2,D-Pen5]enkephalin (DPDPE)δ1No increase in ED50; no effect on antinociception nih.govresearchgate.net
[D-Ser2,D-Leu5]enkephalin-Thr6 (DSLET)δ252-fold increase in ED50 nih.govsigmaaldrich.cn
Deltorphin IIδ2Dose-dependent attenuation of antinociception researchgate.net

Beyond functional assays, naltrindole isothiocyanate has been used to differentiate the binding sites of δ1 and δ2 ligands. Studies using radiolabeled agonists have shown that 5'-NTII can differentially affect their binding characteristics in mouse brain tissue. nih.gov Specifically, treatment with 5'-NTII was found to inhibit the binding of [3H]DSLET (δ2) but not the binding of [3H]DPDPE (δ1). nih.gov This differential effect on the binding of specific radioligands strongly supports the hypothesis that these agonists interact with physically distinct sites or receptor populations, further substantiating the existence of delta receptor subtypes. nih.govnih.gov The ability of naltrindole isothiocyanate and its regioisomers to clearly differentiate between the binding sites that recognize [3H]DSLET and [3H]DPDPE provides a molecular basis for the functional differences observed. nih.govsigmaaldrich.cn

A notable complexity in the pharmacology of naltrindole isothiocyanate is the occasional discrepancy between in vitro and in vivo findings. Research involving different isothiocyanate derivatives of naltrindole reported that while all the ligands were delta-selective in isolated smooth muscle preparations (in vitro), the rank-order of their antagonist activity in antinociception tests in mice (in vivo) did not directly parallel the in vitro data. nih.gov For example, the 5'-isothiocyanate derivative emerged as the most potent and selective δ2 antagonist in vivo. nih.govsigmaaldrich.cn These differences highlight the influence of factors present in a whole-organism system—such as metabolism, distribution, and interaction with different cellular environments—that can modulate a compound's apparent activity and selectivity compared to a controlled in vitro setting. Such observations underscore the importance of both experimental approaches for a comprehensive pharmacological characterization. researchgate.net

Mechanistic Insights into Irreversible Antagonism

The term "nonequilibrium" or "irreversible" antagonism implies that the antagonist dissociates from the receptor very slowly or not at all, often through the formation of a covalent bond. acs.org While the isothiocyanate group is capable of forming such bonds, studies on naltrindole isothiocyanate suggest a more complex mechanism of receptor inactivation than simple blockage of the agonist binding site.

The prevailing hypothesis for the irreversible antagonism of this compound involves allosteric modulation rather than direct alkylation of the orthosteric recognition site (the site where endogenous agonists bind). nih.gov This hypothesis is primarily supported by radioligand binding studies which found that 5'-NTII treatment inhibited [3H]DSLET binding by decreasing the affinity of the receptor for the agonist, without changing the total number of available binding sites (Bmax). nih.gov

If 5'-NTII were to covalently bind to and block the orthosteric site, a decrease in the number of available receptors would be expected. The observed decrease in affinity suggests an indirect mechanism. nih.gov According to this model, 5'-NTII may bind to an allosteric site—a location on the receptor or an associated membrane protein distinct from the primary agonist binding pocket. This binding event is proposed to induce a long-lasting conformational change in the receptor, which in turn desensitizes it and locks it in a state that has a low affinity for δ2 agonists. nih.gov This effectively inactivates the receptor's signaling capability in response to δ2 agonists without permanently occupying the orthosteric site itself. This mechanism of action, where binding at one site modifies the properties of another, is a hallmark of allosteric modulation. unc.edu

Covalent Modification and Receptor Alkylation Mechanism

The defining characteristic of naltrindole isothiocyanate's interaction with opioid receptors is its ability to form a stable, covalent bond. This is facilitated by the electrophilic nature of the isothiocyanate group. This functional group is capable of reacting with nucleophilic amino acid residues present on the receptor protein under physiological conditions.

The process, known as alkylation, results in the irreversible inactivation of the receptor. The isothiocyanate moiety acts as an affinity label, first binding to the receptor based on the structural backbone of naltrindole, and then reacting with a nearby nucleophile to form a covalent thiourea (B124793) linkage. This effectively tethers the antagonist to the receptor, leading to a long-lasting blockade. While the precise residue on the δ-opioid receptor that naltrindole isothiocyanate alkylates is a subject of detailed investigation, the mechanism is consistent with other irreversible antagonists that form covalent bonds with specific amino acids, such as lysine (B10760008), within or near the ligand-binding pocket.

Distinction from Competitive and Non-Competitive Reversible Antagonism

The irreversible nature of naltrindole isothiocyanate's antagonism fundamentally distinguishes it from reversible forms of receptor blockade.

Competitive Reversible Antagonism: In this mode of action, the antagonist molecule reversibly binds to the same site as the agonist (the orthosteric site). The agonist and antagonist are in competition for this site. The blockade produced by a competitive antagonist can be overcome by increasing the concentration of the agonist. This results in a rightward parallel shift of the agonist's dose-response curve, with no change in the maximum possible response.

Non-Competitive Reversible Antagonism: This type of antagonist binds to a different site on the receptor (an allosteric site) and induces a conformational change that prevents the receptor from being activated, even when the agonist is bound to the orthosteric site. While it doesn't compete for the same site, its effects are typically reversible.

Naltrindole isothiocyanate acts as a non-competitive, irreversible antagonist . Because it forms a covalent bond, its binding is not readily reversible, and the receptor is permanently inactivated. Consequently, the antagonism produced by naltrindole isothiocyanate is insurmountable ; it cannot be overcome by increasing the concentration of an agonist. This results in a depression of the maximum response an agonist can produce, rather than just a shift in the dose-response curve. This property makes it a powerful tool for studying the physiological roles of opioid receptors, as it can be used to functionally "knock out" a population of receptors for an extended period.

Impact on Agonist Affinity and Receptor Occupancy Dynamics

The covalent binding of naltrindole isothiocyanate has profound effects on the dynamics of agonist-receptor interactions and the availability of receptors for signaling. Its irreversible nature means that once bound, it permanently occupies the receptor, effectively removing it from the functional pool.

Interestingly, studies on this compound (5'-NTII) have revealed nuanced effects on agonist binding. In saturation binding experiments using mouse striatal slices, in vitro treatment with 5'-NTII was found to inhibit the binding of the δ-agonist [³H]DSLET. However, this inhibition was characterized by a decrease in the agonist's affinity for the receptor, rather than a decrease in the total number of binding sites (Bmax). This suggests that 5'-NTII may not function by directly alkylating the agonist recognition site itself. Instead, it might bind covalently to a different part of the receptor or an associated membrane component, which in turn allosterically modulates the primary binding pocket, locking it in a low-affinity state for certain agonists.

This selective impact is further highlighted by in vivo studies. Pretreatment with this compound resulted in a significant and selective antagonism of the antinociceptive effects of specific δ-opioid agonists.

Table 1: Effect of this compound (5'-NTII) on Agonist Potency

AgonistEffect of 5'-NTII Pretreatment on ED₅₀Reference
[D-Ser²,D-Leu⁵]enkephalin-Thr⁶ (DSLET)52-fold increase
[D-Pen²,D-Pen⁵]enkephalin (DPDPE)No increase

This differential effect, where 5'-NTII potently antagonizes DSLET but not DPDPE, provides strong evidence for the existence of δ-opioid receptor subtypes and demonstrates the compound's utility in distinguishing between them. The permanent receptor occupancy by naltrindole isothiocyanate effectively reduces the number of available functional receptors, leading to a diminished maximum response for agonists that are sensitive to its effects.

Cellular and Subcellular Mechanisms of Action

Downstream Intracellular Signaling Pathways

Beyond the immediate effects on G-protein activation and adenylyl cyclase, the interaction of naltrindole (B39905) isothiocyanate with the δ-opioid receptor influences a variety of downstream intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades and processes regulating receptor desensitization and internalization.

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are key components of signaling pathways that regulate a wide array of cellular processes. Activation of δ-opioid receptors has been shown to modulate MAPK activity. For instance, studies have demonstrated that δ-opioid receptor activation can lead to the phosphorylation and activation of ERK. nih.gov The antagonist naltrindole has been shown to attenuate agonist-induced ERK activation. nih.gov Furthermore, research in rat kidney epithelial cells under hypoxic conditions revealed that inhibition of the δ-opioid receptor with naltrindole significantly up-regulated the phosphorylation of p38 MAPK. frontiersin.org Some long-acting opioid antagonists have also been found to activate JNK, suggesting complex and potentially biased signaling effects on MAPK pathways. nih.gov

MAPK PathwayEffect of δ-Opioid AgonistEffect of Naltrindole/Naltrindole Isothiocyanate
ERKActivation (Phosphorylation)Antagonism of agonist-induced activation
p38Modulation (context-dependent)Upregulation of phosphorylation (in specific contexts)
JNKPotential for activation by some antagonistsPotential for activation

β-arrestins are crucial proteins involved in the desensitization, internalization, and signaling of GPCRs. Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor internalization and can also initiate G-protein-independent signaling cascades. The development of "biased" ligands that preferentially activate either G-protein or β-arrestin pathways is a major area of research in opioid pharmacology. mdpi.comrsc.org Fluorescently labeled derivatives of naltrindole have been utilized as antagonists in β-arrestin-2 recruitment assays, indicating their utility in studying this pathway. nih.gov A derivative of naltrindole, 6'-guanidinonaltrindole, has been identified as a G-protein-biased agonist at the κ-opioid receptor that acts as an antagonist for β-arrestin recruitment, highlighting that the naltrindole scaffold can be modified to modulate this pathway. researchgate.net As an antagonist, naltrindole isothiocyanate would be expected to block agonist-induced β-arrestin recruitment and subsequent receptor internalization.

Other Intracellular Signaling Modulations (e.g., Akt, PKC pathways)

While primarily known for its antagonism at the delta-opioid receptor (DOR), naltrindole isothiocyanate and its parent compound, naltrindole, can influence other major intracellular signaling cascades, notably the Akt and Protein Kinase C (PKC) pathways. These interactions are often secondary to DOR blockade but can also occur through mechanisms that are not yet fully understood.

The parent compound, naltrindole, has been identified as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)-Akt/protein kinase B (PKB) signaling pathway. nih.gov In studies on small cell lung cancer (SCLC) cell lines, which exhibit constitutively active Akt/PKB signaling, naltrindole treatment was shown to reduce the phosphorylation of Akt on key residues (serine 473 and threonine 308). nih.gov This inhibitory effect extended to downstream targets of Akt, including glycogen (B147801) synthase kinase-3beta (GSK-3β) and Forkhead transcription factors, ultimately inducing apoptosis in these cancer cells. nih.gov This suggests that beyond its role in the opioid system, the naltrindole scaffold can directly or indirectly suppress this critical cell survival pathway. Since DOR agonists have been shown to activate the PI3K–Akt pathway in certain neuronal populations, the antagonistic action of naltrindole or its derivatives would be expected to block these effects. nih.govnih.gov

The role of the PKC pathway in DOR function is also significant. The internalization of DORs in neurons following sustained agonist stimulation has been shown to be a PKC-dependent process. researchgate.net As an antagonist, naltrindole isothiocyanate would prevent the receptor activation that initiates this PKC-dependent internalization, thereby modulating the subcellular localization and long-term signaling capacity of the receptor. The broader chemical class of indole (B1671886) compounds, to which naltrindole belongs, is recognized for its ability to deregulate multiple signaling pathways, including the PI3K/Akt/mTOR cascade. researchgate.net Although direct studies on naltrindole isothiocyanate's specific effects on PKC are limited, its function as a potent DOR antagonist places it as a key modulator of PKC-involved receptor trafficking events.

Signaling PathwayObserved Effect of Naltrindole/DOR AntagonismMechanism/ContextReference
Akt/PKB PathwayInhibitionNaltrindole reduces constitutive phosphorylation of Akt and its downstream effectors in SCLC cells. nih.gov It also blocks agonist-induced activation of the PI3K-Akt pathway. nih.govnih.gov nih.govnih.govnih.gov
PKC PathwayModulationBy blocking DOR activation, naltrindole isothiocyanate prevents PKC-dependent receptor internalization in neurons. researchgate.net researchgate.net

Role in Receptor Heteromerization and Functional Cross-Talk

Naltrindole isothiocyanate serves as a critical pharmacological tool to investigate the complex phenomena of G-protein coupled receptor (GPCR) heteromerization and the functional cross-talk between different receptor systems. Its high affinity and irreversible antagonism at the delta-opioid receptor allow for the precise dissection of the role of this receptor subunit within larger signaling complexes.

There is substantial evidence that mu-opioid receptors (MORs) and delta-opioid receptors (DORs) can form heterodimers (MDORs), which act as distinct functional units with unique pharmacological and signaling properties compared to their constituent monomers. mdpi.comnih.gov Naltrindole isothiocyanate, by targeting the DOR component of this complex, is instrumental in elucidating the heteromer's function.

Studies using primary hippocampal cultures have shown that selective delta antagonists, such as naltrindole, can block the co-internalization of both MORs and DORs when stimulated by certain agonists. mdpi.com This indicates that the trafficking of the entire MOR-DOR complex is critically dependent on the activation and conformational state of the DOR subunit. Therefore, the irreversible blockade of the DOR by naltrindole isothiocyanate can effectively disable the functional response of the heteromer to specific ligands. Research has also highlighted that the simultaneous targeting of MOR and DOR can produce unique analgesic effects, and antagonists like naltrindole are used to confirm that these effects are mediated through the DOR component of the heteromer. mdpi.com While naltrindole and its derivatives are potent DOR antagonists, they may not be selective for the heteromer over the DOR monomer, unlike some newly developed MDOR-specific ligands. nih.gov Nevertheless, their ability to silence the delta subunit makes them indispensable for confirming the involvement of the MDOR in physiological processes.

Compound TypeExample(s)Effect on MOR-DOR Heteromer FunctionReference
Selective DOR AntagonistNaltrindole, Naltrindole IsothiocyanateBlocks agonist-induced co-internalization of the heteromer by acting on the DOR subunit. mdpi.com Used to verify the DOR component's role in heteromer-mediated effects. mdpi.com mdpi.commdpi.com
Selective MOR AntagonistCTAP, β-FNA, NaloxonazinePrevents heteromer internalization by blocking the MOR subunit. mdpi.comnih.gov mdpi.comnih.gov
MDOR-Biased AgonistCYM51010Induces co-internalization of both MOR and DOR, a process that is blocked by either MOR or DOR antagonists. mdpi.com mdpi.com

A significant body of research points to extensive functional cross-talk between the endogenous opioid and cannabinoid systems. nih.gov These systems share overlapping neuroanatomical distributions in reward and pain circuits and modulate similar intracellular signaling pathways, such as the inhibition of adenylyl cyclase. nih.gov While naltrindole isothiocyanate's primary target is the DOR, its effects can propagate to the cannabinoid system, particularly impacting functions mediated by the cannabinoid type 1 receptor (CB1R).

This interaction appears to be reciprocal and functional rather than involving direct molecular binding or allosteric modulation of CB1R by naltrindole isothiocyanate. For instance, opioid antagonists can precipitate a mild cannabinoid-like withdrawal syndrome in cannabinoid-dependent animals, and conversely, CB1R antagonists can block the rewarding effects of opioids like heroin and morphine. nih.gov This suggests that the two systems are functionally interdependent. At a molecular level, direct interactions leading to heterodimerization have been demonstrated between MOR and CB1R, resulting in reciprocal inhibition of signaling. nih.gov Although a direct DOR-CB1R heteromer is less characterized, the systemic functional linkage is clear. The blockade of DORs by naltrindole isothiocyanate can therefore alter the physiological context in which CB1R operates, impacting behaviors like reinforcement and addiction that are co-regulated by both systems. nih.gov

The involvement of naltrindole isothiocyanate in modulating receptor heteromers and participating in cross-system talk underscores the complexity of GPCR signaling, which extends far beyond a simple "one ligand, one receptor" model. Its use in research has revealed a more dynamic and integrated signaling landscape.

The existence of the MOR-DOR heteromer means that naltrindole isothiocyanate does not merely block an isolated receptor but modulates a distinct signaling complex with its own trafficking and functional profile. mdpi.comnih.gov This expands the "signaling repertoire" that can be affected by a DOR-targeted compound. Furthermore, the functional interplay with the cannabinoid system demonstrates that the pharmacological outcome of DOR blockade is context-dependent and can be influenced by the activity state of other neurotransmitter systems. nih.gov

Perhaps most strikingly, the dynamic nature of receptor signaling is highlighted by findings that mutations to the delta-opioid receptor itself can transform a classical antagonist like naltrindole into a potent, biased agonist for β-arrestin-mediated signaling. researchgate.net This illustrates that the signaling output is not an immutable property of the ligand but is a dynamic consequence of the interaction between the ligand and the specific conformational state of the receptor. Naltrindole isothiocyanate, as a tool that can selectively and irreversibly silence specific DOR populations, is therefore invaluable for mapping these complex and dynamic signaling networks in both health and disease. nih.gov

Pharmacological Characterization in Preclinical Animal Models

Application in Investigating Receptor Reserve Concepts

The concept of receptor reserve posits that a maximal biological response can be achieved even when only a fraction of the total receptor population is occupied by an agonist. Naltrindole (B39905) isothiocyanate, through its ability to irreversibly bind to and inactivate DORs, has proven to be an invaluable tool for quantifying this reserve for various delta agonists and correlating it with functional outcomes.

Studies utilizing NTII have demonstrated that the magnitude of the receptor reserve is not uniform for all delta agonists. By progressively inactivating the DOR population with NTII, researchers can observe the differential impact on the potency of various agonists. A key finding in this area is the differential effect of NTII on the antinociceptive potencies of the delta agonists [D-Ser2,D-Leu5]enkephalin-Thr6 (DSLET) and [D-Pen2,D-Pen5]enkephalin (DPDPE). In one seminal study, pretreatment with the 5'-isothiocyanate derivative of naltrindole resulted in a significant, 52-fold increase in the median effective dose (ED50) for DSLET-induced antinociception. nih.gov In stark contrast, the same pretreatment regimen produced no change in the ED50 for DPDPE. nih.gov

This disparity indicates that DSLET requires a much smaller fraction of the available DORs to produce its maximal antinociceptive effect compared to DPDPE. In other words, the receptor reserve for DSLET is substantially larger than that for DPDPE. The irreversible antagonism by NTII effectively "unmasks" these differences in intrinsic efficacy and receptor coupling efficiency among agonists.

Table 1: Effect of Naltrindole Isothiocyanate (5'-NTII) Pretreatment on the Antinociceptive ED50 of Delta Agonists

Delta AgonistEffect of 5'-NTII Pretreatment on ED50Implied Receptor Reserve
DSLET52-fold increase nih.govHigh
DPDPENo increase nih.govLow

The quantification of receptor reserve using naltrindole isothiocyanate has direct implications for understanding in vivo functional outcomes. The differential sensitivity of agonists to receptor inactivation by NTII correlates with their behavioral profiles, including both therapeutic effects like antinociception and adverse effects such as convulsive activity.

For instance, the high receptor reserve for DSLET in producing antinociception suggests that a significant portion of DORs can be inactivated by NTII before a substantial loss of analgesic effect is observed. nih.gov Conversely, for an agonist with a low receptor reserve like DPDPE, even a small degree of receptor inactivation can lead to a pronounced decrease in its antinociceptive efficacy. nih.gov

This principle also extends to the convulsive potential of some delta agonists. Agonists that are more efficient at receptor coupling and possess a larger receptor reserve for their desired effects may exhibit a wider therapeutic window before engaging the mechanisms leading to convulsions. The use of NTII allows for a systematic investigation of how the progressive loss of functional receptors differentially affects the dose-response curves for antinociception versus convulsions, providing insights into the receptor signaling thresholds for these distinct in vivo outcomes.

Assessment of Opioid Receptor Subtype Contributions in Vivo

Naltrindole isothiocyanate's utility extends to the in vivo differentiation of opioid receptor subtype functions, particularly between the proposed delta-1 (δ₁) and delta-2 (δ₂) subtypes. Its irreversible and selective nature allows for the prolonged and specific blockade of certain DOR populations, thereby revealing their unique contributions to various behaviors.

Preclinical studies have consistently shown that naltrindole and its isothiocyanate derivative can differentially antagonize the effects of various delta agonists, providing strong evidence for the existence of functionally distinct DOR subtypes. For example, naltrindole has been shown to potently attenuate the antinociceptive effects of DPDPE and DSLET. nih.govnih.gov However, its ability to antagonize the antinociception induced by deltorphin (B1670231) II, a putative δ₂ agonist, is significantly weaker. nih.govresearchgate.net

Specifically, intracerebroventricular (i.c.v.) administration of 5'-NTII was found to attenuate the antinociceptive effects of deltorphin (a δ₂ agonist) in a dose-dependent manner, while having no effect on the antinociception produced by the δ₁ agonist DPDPE. nih.govresearchgate.net This selective antagonism strongly suggests that the antinociceptive effects of these agonists are mediated by different DOR subtypes, with 5'-NTII preferentially inactivating the δ₂ receptor. This tool has been critical in dissociating the roles of these subtypes in pain modulation. Furthermore, this differential antagonism allows for the investigation of which subtype is more closely associated with other effects, such as convulsions, helping to dissect the complex pharmacology of delta agonists.

By enabling site-specific, irreversible receptor blockade, naltrindole isothiocyanate has been pivotal in mapping the functional roles of DORs within discrete brain circuits. Microinjection studies have highlighted the critical and often opposing roles of DORs in different nuclei of the brain's reward system.

A notable example is the investigation of DOR function in cocaine self-administration. When 5'-NTII was microinjected into the nucleus accumbens (NAcc), a key region for reward and motivation, it significantly decreased cocaine self-administration in rats. nih.govfoxchase.org This suggests that DOR activation in the NAcc contributes to the reinforcing effects of cocaine. In contrast, when 5'-NTII was administered into the ventral tegmental area (VTA), the source of dopaminergic input to the NAcc, it significantly increased cocaine-maintained responding. nih.govfoxchase.org This latter finding implies that DORs in the VTA may normally exert an inhibitory influence on cocaine reinforcement. These site-specific effects underscore the importance of anatomical location in determining the functional output of DOR activation.

Table 2: Site-Specific Effects of Intra-Mesolimbic 5'-NTII on Cocaine Self-Administration

Brain Region of MicroinjectionEffect on Cocaine Self-AdministrationReference
Nucleus Accumbens (NAcc)Significant decrease nih.govfoxchase.org
Ventral Tegmental Area (VTA)Significant increase nih.govfoxchase.org
Amygdala (AMYG)No effect nih.govfoxchase.org

Contribution to Understanding Neurobiological Substrates of Complex Behaviors

The application of naltrindole isothiocyanate has significantly contributed to our understanding of the neurobiological substrates of complex behaviors, most notably addiction and reward. By selectively and irreversibly blocking DORs, NTII allows for the examination of their role in the reinforcing properties of drugs of abuse and the motivation to seek them.

Research has demonstrated that systemic or central administration of 5'-NTII can attenuate the reinforcing effects of heroin. nih.govresearchgate.net For instance, i.c.v. administration of 5'-NTII produced a downward and rightward shift in the dose-response curve for heroin self-administration, indicating a reduction in its reinforcing efficacy. nih.govresearchgate.net This suggests that DORs are a key component of the neural circuitry underlying opioid reward.

Interestingly, the same study found that 5'-NTII could attenuate the reinforcing effects of heroin at doses that did not affect heroin's antinociceptive properties. nih.gov This dissociation of effects highlights the potential for developing DOR antagonists that can reduce the abuse liability of opioids without compromising their analgesic benefits. The ability of 5'-NTII to modulate cocaine self-administration further supports the role of DORs in the broader neurobiology of psychostimulant addiction. nih.govnih.gov These findings, made possible by the unique pharmacological properties of naltrindole isothiocyanate, have been crucial in delineating the specific contribution of the delta-opioid system to the complex behaviors associated with drug reward and motivation.

Studies on Reinforcing Effects of Drugs of Abuse (e.g., heroin self-administration)

Naltrindole isothiocyanate has been demonstrated to modulate the reinforcing effects of opioids, such as heroin, in rodent self-administration paradigms. Research indicates that the intracerebroventricular (i.c.v.) administration of naltrindole 5'-isothiocyanate (5'-NTII) significantly attenuates heroin self-administration in rats.

In one study, 5'-NTII was shown to shift the dose-response curve for heroin self-administration downward. Specifically, a 10 nmol (i.c.v.) dose of 5'-NTII decreased the maximum effect of heroin self-administration by 33%. A higher dose of 40 nmol (i.c.v.) resulted in a more pronounced effect, decreasing the maximum response by 90%. The effects of 5'-NTII on heroin self-administration were long-lasting, with responding gradually returning to baseline levels over a period of 7 to 17 days, depending on the dose administered.

Interestingly, the impact of 5'-NTII on the self-administration of other drugs of abuse, such as cocaine, appears to be more modest in comparison to its effects on heroin. This suggests a degree of selectivity in the modulatory effects of naltrindole isothiocyanate on the reinforcing properties of different psychoactive substances.

Table 1: Effect of this compound (5'-NTII) on Heroin Self-Administration in Rats
Dose of 5'-NTII (i.c.v.)Effect on Heroin Self-Administration Dose-Response CurveDecrease in Maximum Heroin Self-AdministrationDuration of Effect
10 nmolDownward shift33%Return to baseline over 7 days
40 nmolRightward shift of 1.2 log units on both limbs90%Return to baseline over 17 days

Modulation of Antidepressant-like Effects in Rodents

Preclinical literature focusing specifically on the effects of naltrindole isothiocyanate in animal models of depression is not extensive. While the parent compound, naltrindole, has been investigated for its role in mood-related behaviors, often showing anxiogenic-like effects in rodents, direct evidence for the antidepressant or pro-depressant properties of the isothiocyanate derivative is limited.

Research into the broader family of delta-opioid receptor ligands has suggested a potential role for this receptor system in the modulation of mood. For instance, delta-opioid receptor agonists have been reported to produce antidepressant-like effects in preclinical models such as the forced swim test. Conversely, antagonists like naltrindole can block these effects. However, without specific studies on naltrindole isothiocyanate in established rodent models of depression, its direct influence on antidepressant-like behaviors remains an area requiring further investigation.

Structure Activity Relationships Sar and Analogue Development

Exploration of Regioisomeric Isothiocyanate Derivatives of Naltrindole (B39905)

The strategic placement of the reactive isothiocyanate (-N=C=S) group on the indole (B1671886) ring of naltrindole has been a key area of investigation. By synthesizing and evaluating a series of regioisomers, researchers have been able to map the steric and electronic requirements of the δ-opioid receptor's binding site, leading to a deeper understanding of subtype selectivity.

Systematic studies have been conducted by attaching the isothiocyanate group to the 4'-, 5'-, 6'-, or 7'-position of the naltrindole molecule. While all of these derivatives maintained selectivity for δ-opioid receptors over other opioid receptor types, the position of the isothiocyanate substituent had a profound impact on their potency and their ability to discriminate between δ-opioid receptor subtypes.

In vitro studies in smooth muscle preparations confirmed that all the regioisomeric ligands were delta-selective. However, the in vivo antagonist activity in mice revealed significant differences. The 5'-isothiocyanate derivative, naltrindole-5'-isothiocyanate (5'-NTII), emerged as the most potent and selective antagonist among the isomers studied. Specifically, 5'-NTII produced a 52-fold increase in the ED50 for the δ-opioid agonist [D-Ser2,D-Leu5]enkephalin-Thr6 (DSLET), while having no significant effect on the antinociception induced by [D-Pen2,D-Pen5]enkephalin (DPDPE). This differential antagonism provides strong evidence for the existence of at least two distinct subtypes of the delta receptor, which are now often referred to as delta-1 (δ₁) and delta-2 (δ₂). 5'-NTII is recognized as a nonequilibrium, highly selective δ-opioid receptor antagonist.

CompoundIsothiocyanate PositionIn Vivo Antagonist Activity HighlightReference
4'-Isothiocyanate Naltrindole4'Delta-selective antagonist activity.
Naltrindole-5'-isothiocyanate (5'-NTII)5'Most potent and selective; differentially antagonizes DSLET over DPDPE.
6'-Isothiocyanate Naltrindole6'Delta-selective antagonist activity.
7'-Isothiocyanate Naltrindole7'Delta-selective antagonist activity.

The structure-activity relationship data from these regioisomers offer valuable clues about the topography of the ligand-receptor interaction. The high degree of selectivity conferred by the placement of the electrophilic isothiocyanate group suggests a specific orientation of the naltrindole molecule within the binding pocket. The crystal structure of the mouse δ-opioid receptor bound to naltrindole reveals that the binding pocket can be conceptually divided into two regions. The lower portion is highly conserved among opioid receptor types and interacts with the core morphinan (B1239233) structure of the ligand, an area often termed the 'message' portion responsible for efficacy. The upper, more extracellularly-facing part of the pocket is more divergent and interacts with the unique substituent of the ligand (the indole group in naltrindole's case), conferring subtype selectivity. This is known as the 'address' region.

The critical role of the 5'-position suggests that this part of the indole ring is oriented towards a specific nucleophilic residue or sub-pocket within the δ₁ receptor subtype, allowing for the covalent interaction or strong non-covalent binding that underlies its potent and prolonged antagonist activity. Further binding studies with 5'-NTII have shown that it differentially affects the binding of radiolabeled DSLET but not DPDPE. Interestingly, saturation binding experiments indicated that 5'-NTII treatment decreased the affinity of [³H]DSLET binding without reducing the total number of binding sites (Bmax). This finding suggests that 5'-NTII may not act by directly alkylating the agonist recognition site, but could instead bind to a nearby site on the receptor or an associated membrane component, thereby allosterically modulating the receptor's affinity for certain agonists into a low-affinity state.

Synthetic Methodologies for Naltrindole Isothiocyanate and Derivatives

The synthesis of naltrindole isothiocyanate and its analogues involves multi-step chemical processes that have been refined in academic laboratories to allow for the creation of these valuable pharmacological tools.

The synthesis of naltrindole derivatives typically begins with a commercially available opioid scaffold, such as naltrexone (B1662487). The core naltrindole structure is constructed via a Fischer indole synthesis, which involves the condensation of naltrexone with an appropriately substituted phenylhydrazine (B124118) under acidic conditions.

To produce a specific regioisomer of naltrindole isothiocyanate, a phenylhydrazine carrying a nitro group at the desired position would be used. The resulting nitronaltrindole can then be chemically reduced to the corresponding aminonaltrindole. The final step is the conversion of the primary amine to the isothiocyanate. This transformation is a well-established reaction in organic chemistry, often achieved by treating the amine with a thiocarbonyl-transfer reagent like thiophosgene (B130339) or, more recently, with safer and more versatile reagents to accommodate a wide range of functional groups.

The primary modification strategy for this class of compounds has been the systematic variation of the isothiocyanate group's position on the indole ring to enhance selectivity for δ-opioid receptor subtypes. This approach successfully identified the 5'-position as optimal for discriminating between DSLET- and DPDPE-sensitive sites.

Broader modification strategies applied to the parent naltrindole structure have also yielded compounds with diverse pharmacological profiles. For example, modifications at the N-substituent of the piperidine (B6355638) ring have been shown to dramatically alter the functional activity of the resulting molecules. By replacing the cyclopropylmethyl group with various sulfonamide moieties, researchers have been able to transform the naltrindole scaffold from a neutral antagonist into either a potent full inverse agonist or a full agonist, demonstrating the critical role of this region in modulating receptor activation.

Development of New Naltrindole Analogues and Derivatives

The naltrindole scaffold continues to serve as a valuable template for the design and development of new opioid receptor ligands. Research has expanded beyond isothiocyanate derivatives to explore other modifications aimed at creating novel pharmacological tools.

The development of N-sulfonamide naltrindole derivatives has produced compounds with a wide spectrum of functional activities at the δ-opioid receptor. For instance, the N-phenethylsulfonamide derivative (SYK-901) acts as a full DOR agonist with moderate potency, while the N-cyclopropylsulfonamide analogue (SYK-839) is a potent full inverse agonist. These findings highlight the plasticity of the naltrindole scaffold and its potential for generating ligands that can stabilize different conformational states of the receptor. In addition to these, other novel irreversible antagonists and inverse agonists have been designed and synthesized, further expanding the pharmacological toolbox available for studying the complex biology of the delta opioid receptor system.

Discovery of Inverse Agonists and Other Non-Competitive Antagonists

While naltrindole acts as a neutral antagonist, blocking the effects of agonists without affecting the receptor's basal activity, modifications to its structure have yielded compounds with different modes of antagonism. researchgate.net Non-competitive antagonists, which can bind irreversibly or to an allosteric site, have been developed as valuable tools for probing receptor function. researchgate.netnih.gov One of the key examples in this category is naltrindole-5'-isothiocyanate (5'-NTII). nih.gov

The isothiocyanate group (-N=C=S) is an electrophilic moiety that can form a covalent bond with nucleophilic residues, such as the amine or thiol groups of amino acids, within the receptor's binding pocket. This covalent interaction results in irreversible or "non-equilibrium" antagonism, where the effect cannot be overcome by increasing the concentration of an agonist. nih.gov

Research into regioisomeric isothiocyanate derivatives of naltrindole, where the isothiocyanate group was placed at the 4', 5', 6', or 7' position of the indole ring, has demonstrated the importance of the substitution position for activity. nih.gov The 5'-isothiocyanate derivative (5'-NTII) was found to be a particularly potent and selective non-competitive antagonist. nih.gov In vivo studies in mice showed that it produced a 52-fold increase in the ED50 (the dose required to produce a 50% maximal effect) of the δ-agonist [D-Ser2,D-Leu5]enkephalin-Thr6 (DSLET), while having no effect on the antinociceptive action of [D-Pen2,D-Pen5]enkephalin (DPDPE), providing evidence for the existence of δ-opioid receptor subtypes. nih.gov

Further research has led to the design and synthesis of other novel non-competitive antagonists and inverse agonists. nih.gov An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response, effectively suppressing the receptor's constitutive (basal) activity. researchgate.net For instance, the compound SRI-9342 was developed as an irreversible antagonist, while SRI-45128 was identified as a robust inverse agonist, demonstrating an EMAX of -67% in cAMP accumulation assays. nih.gov

CompoundTypeKey Research FindingReference
Naltrindole-5'-isothiocyanate (5'-NTII)Non-Competitive AntagonistCauses a 52-fold increase in the ED50 of the δ-agonist DSLET in vivo. nih.gov
SRI-9342Irreversible (Non-Competitive) AntagonistAt 1 nM, reduces the efficacy of the δ-agonist SNC80 to 84% in 35S-GTPγS coupling assays. nih.gov
SRI-45128Inverse AgonistExhibits robust inverse agonism with an EMAX of -67% in cAMP accumulation assays. nih.gov

Influence of N-Substituents on Functional Activities

The substituent on the nitrogen atom at position 17 of the morphinan skeleton of naltrindole plays a critical role in determining the functional activity of the resulting analogue. This observation has led to extensive SAR studies, revealing that modifications at this position can systematically alter a compound's pharmacological profile, converting it from a neutral antagonist into a full agonist or a potent inverse agonist. acs.orgnih.gov

The N-cyclopropylmethyl group of naltrindole is a key feature for its antagonist activity. However, replacing this group with other substituents can dramatically shift the compound's functional properties. acs.org A series of N-sulfonamide naltrindole derivatives were synthesized to investigate these effects, revealing a wide spectrum of activities. acs.orgnih.gov

For example, the N-phenethylsulfonamide derivative was found to be a full DOR agonist with moderate potency. acs.orgnih.gov In contrast, the N-cyclopropylsulfonamide derivative (SYK-839) emerged as the most potent full inverse agonist in the series. acs.orgnih.gov This demonstrates that the nature of the N-substituent directly influences the conformational changes in the DOR upon binding, which in turn dictates the resulting functional response, be it agonism, inverse agonism, or neutral antagonism. acs.org These findings underscore the N-substituent's role as a molecular switch that can modulate the functional output of the naltrindole scaffold. acs.org

Binding Affinities (Ki, nM) and Functional Activities (EC50, nM; Emax, %) of N-Substituted Naltrindole Analogues at the δ-Opioid Receptor (DOR)
CompoundN-Substituent (R in R-SO2-)DOR Ki (nM)DOR EC50 (nM)DOR Emax (%)Functional ActivityReference
9aMethyl1.551.78-30.9Inverse Agonist acs.org
9bEthyl1.831.81-31.5Inverse Agonist acs.org
9dBenzyl3.1047.1+36.9Partial Agonist acs.org
9ePhenethyl1.3275.8+88.1Full Agonist acs.org
9f (SYK-839)Cyclopropyl7.441.59-80.5Full Inverse Agonist acs.org
9gVinyl1.967.80-80.2Full Inverse Agonist acs.org

Naltrindole Isothiocyanate As a Research Tool and Pharmacological Probe

Utility in Characterizing Novel Opioid Ligands

The irreversible nature of naltrindole (B39905) isothiocyanate's binding is particularly advantageous for characterizing the properties of newly synthesized opioid compounds. By selectively eliminating the contribution of delta-opioid receptors, researchers can precisely define the receptor subtype selectivity and intrinsic efficacy of novel ligands.

Establishing Receptor Subtype Selectivity of New Compounds

Naltrindole isothiocyanate has been instrumental in providing evidence for the existence of delta-opioid receptor subtypes. Early research demonstrated that naltrindole-5'-isothiocyanate (5'-NTII) could differentially antagonize the effects of various delta-opioid agonists. For instance, in animal models of antinociception, 5'-NTII was shown to be a potent and selective antagonist against the effects of [D-Ser2,D-Leu5]enkephalin-Thr6 (DSLET), causing a significant increase in its ED50 value, while having no effect on the antinociception produced by [D-Pen2,D-Pen5]enkephalin (DPDPE).

This differential antagonism strongly suggested that DSLET and DPDPE act on different subtypes of the delta-opioid receptor. Further binding studies supported this hypothesis. In mouse striatal slices, 5'-NTII was found to alter the binding characteristics of radiolabeled DSLET but not radiolabeled DPDPE. Specifically, treatment with 5'-NTII decreased the binding affinity of [3H]DSLET without changing the total number of binding sites. This selective interaction provides a powerful method for classifying new opioid ligands. By assessing a novel compound's activity in the presence and absence of 5'-NTII, and comparing its sensitivity to that of standard agonists like DSLET and DPDPE, researchers can determine its preference for specific delta-opioid receptor subtypes.

Determining Agonist Efficacy and Functional Selectivity

In functional assays, such as those measuring G-protein activation (e.g., [35S]GTPγS binding) or adenylyl cyclase inhibition, pretreatment with naltrindole isothiocyanate can effectively abolish the signal produced by a delta-selective agonist. If a new, uncharacterized compound is then tested, its remaining activity can be attributed to its interaction with other receptor types. This approach is critical for ensuring that the desired therapeutic effect of a new drug is not confounded by off-target delta-opioid receptor activation. Furthermore, by comparing how 5'-NTII affects different downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) activated by a new agonist, researchers can begin to map its potential for functional selectivity.

Applications in Receptor Desensitization and Downregulation Studies

The long-term administration of opioid agonists leads to receptor desensitization and downregulation, cellular processes that are thought to underlie the development of tolerance and dependence. Naltrindole isothiocyanate's ability to permanently inactivate receptors provides a unique tool to study these adaptive mechanisms.

Investigation of Receptor Turnover Rates

By treating cells or tissues with naltrindole isothiocyanate, the existing population of surface delta-opioid receptors can be permanently removed from the functional pool. This creates a baseline from which the rate of appearance of new, functional receptors can be measured over time. This "receptor alkylation" method allows researchers to calculate the rate of receptor synthesis and insertion into the cell membrane (receptor turnover). Understanding the basal turnover rate is crucial for interpreting how chronic exposure to agonists or antagonists alters the lifecycle of the receptor. Studies have shown that some opioid antagonists can induce a transient downregulation of delta-opioid receptors, a process that can be dissected using irreversible ligands like naltrindole isothiocyanate.

Probing Mechanisms of Tolerance Development in Animal Models

In animal models, naltrindole isothiocyanate can be administered to selectively inactivate delta-opioid receptors in specific brain regions implicated in pain and addiction. This allows for the investigation of the role of these specific receptor populations in the development of tolerance to chronically administered opioid analgesics. For example, by eliminating delta-opioid receptor function, researchers can explore whether the development of tolerance to a mu-opioid agonist like morphine is altered. Such studies help to unravel the complex interplay between different opioid receptor systems in the adaptive changes that occur in the brain during long-term drug exposure. The use of naltrindole in animal models of neuropathic pain has highlighted the importance of delta-opioid receptor activity in the therapeutic profile of mixed-action opioids.

Contribution to Elucidating Opioid Receptor Signal Transduction

Naltrindole isothiocyanate has contributed to our understanding of the fundamental mechanisms of opioid receptor signaling. All opioid receptors are G-protein coupled receptors (GPCRs), which, upon activation, initiate intracellular signaling cascades primarily through the activation of inhibitory G-proteins (Gαi/o). This leads to downstream effects such as the inhibition of adenylyl cyclase and the modulation of ion channel activity.

By selectively and irreversibly blocking delta-opioid receptors, naltrindole isothiocyanate allows for the precise study of the signaling pathways coupled to this receptor type. Researchers can stimulate cells with a delta-agonist and observe the resulting signaling cascade. After treatment with naltrindole isothiocyanate, the same stimulation should yield no response, confirming that the observed signal was indeed mediated by the delta-opioid receptor. This approach has been fundamental in confirming the coupling of delta-opioid receptors to specific G-proteins and in studying the subsequent downstream effector pathways. It helps to isolate the specific contribution of delta-opioid receptors to complex physiological processes where multiple receptor types may be active.

Studies on Ligand-Directed Signaling Bias

Ligand-directed signaling bias refers to the ability of different ligands binding to the same receptor to preferentially activate distinct downstream signaling pathways. This phenomenon has opened new avenues for drug design, with the goal of developing therapeutics that selectively engage beneficial pathways while avoiding those that cause adverse effects. mdpi.com Naltrindole isothiocyanate, particularly the 5'-isothiocyanate derivative (5'-NTII), has been instrumental in research that lays the groundwork for understanding such biased signaling at the delta-opioid receptor.

The compound's primary contribution in this area is its ability to differentially antagonize the effects of various delta-opioid agonists, suggesting that it can distinguish between different receptor conformations or subtypes that may be linked to distinct signaling cascades. nih.govnih.gov Research has shown that 5'-NTII can effectively block the antinociceptive effects induced by the agonist DSLET ([D-Ser2, Leu5]enkephalin-Thr6) while having no significant effect on the analgesia produced by DPDPE ([D-Pen2, D-Pen5]enkephalin). nih.gov

This differential antagonism provides strong evidence for the existence of delta-opioid receptor subtypes or different agonist-induced receptor states. nih.govnih.gov By irreversibly binding to and inactivating a specific subset of the delta-opioid receptor population, naltrindole isothiocyanate allows researchers to isolate and study the functions mediated by the remaining, unaffected receptors. This selective inactivation is a powerful method for probing the specific signaling pathways engaged by different agonists.

Further studies using radioligand binding assays have supported these findings, demonstrating that 5'-NTII differentially alters the binding of [3H]DSLET but not [3H]DPDPE to brain tissue. nih.gov Specifically, treatment with 5'-NTII decreased the binding affinity of [3H]DSLET without reducing the total number of binding sites. nih.gov This suggests that naltrindole isothiocyanate may not act by directly blocking the agonist recognition site but rather by binding to another part of the receptor or an associated membrane component, thereby inducing a conformational change that selectively impairs the binding and/or efficacy of certain agonists. nih.gov This mechanism of action makes it a sophisticated probe for exploring the nuances of ligand-receptor interactions and the resulting signaling bias.

Differential Effects of Naltrindole 5'-Isothiocyanate (5'-NTII) on Delta-Opioid Agonists
AgonistEffect of 5'-NTII on Agonist-Induced AntinociceptionEffect of 5'-NTII on Radioligand Binding
DSLETSignificant antagonism (52-fold increase in ED50) nih.govInhibited binding by decreasing affinity nih.gov
DPDPENo significant antagonism nih.govNo change in binding characteristics nih.gov

Dissection of G-Protein Dependent vs. Independent Pathways

G-protein coupled receptors (GPCRs), such as the delta-opioid receptor, are classically known to signal through the activation of heterotrimeric G-proteins. However, it is now well-established that GPCRs can also initiate signaling through G-protein independent pathways, often involving proteins like β-arrestin. nih.govmdpi.com The ability to distinguish between these pathways is crucial for a complete understanding of receptor function. Naltrindole isothiocyanate serves as a critical tool for this purpose due to its nature as an irreversible antagonist. nih.gov

By permanently inactivating delta-opioid receptors, naltrindole isothiocyanate can be used to definitively establish whether a particular cellular response is mediated by the receptor. If pre-treatment with the compound abolishes a response to a subsequent agonist, it confirms the involvement of the delta-opioid receptor. This is a fundamental first step before dissecting the specific downstream pathways.

Research into delta-opioid receptor signaling has revealed that processes such as receptor internalization (the removal of receptors from the cell surface) can occur through both G-protein dependent and independent mechanisms. nih.gov Studies have shown that for the delta-opioid receptor, some agonists can induce receptor phosphorylation and subsequent internalization even when G-protein coupling is blocked by pertussis toxin. nih.gov This internalization still relies on β-arrestin 2 and clathrin-coated pits, demonstrating a viable G-protein independent pathway for receptor regulation. nih.gov

In this context, naltrindole isothiocyanate can be employed to ensure that the observed signaling events are not off-target effects of the agonists being studied. By using it as a pre-treatment to irreversibly block the receptor population, researchers can create a reliable baseline against which to measure the activity of G-protein dependent and independent pathways. For example, one could use 5'-NTII to inactivate receptors, then treat cells with an agonist and measure markers of both G-protein activation (like [35S]GTPγS binding) and β-arrestin pathway activation. The complete lack of a signal in the 5'-NTII-treated cells would validate that the signals observed in control cells originate from the delta-opioid receptor, thereby allowing for a confident dissection of the downstream pathways.

Signaling Pathways of the Delta-Opioid Receptor
PathwayMediatorKey FunctionRole of Naltrindole Isothiocyanate
G-Protein DependentHeterotrimeric G-proteins (e.g., Gi/o)Modulation of adenylyl cyclase, ion channelsIrreversibly blocks the receptor to confirm its role in initiating the pathway.
G-Protein Independentβ-arrestinsReceptor internalization, scaffolding for MAP kinase pathways nih.govServes as a negative control to validate that observed β-arrestin activity is receptor-mediated.

Future Directions and Unresolved Questions in Naltrindole Isothiocyanate Research

Refining Understanding of Delta Opioid Receptor Subtypes

The existence of delta opioid receptor subtypes has been a topic of significant research, and naltrindole (B39905) isothiocyanate has played a crucial role in providing evidence for this heterogeneity. nih.gov Future research in this area is focused on further delineating the pharmacological and physiological distinctions between these subtypes.

One of the primary unresolved questions is the precise molecular identity and structural differences between the delta opioid receptor subtypes, often referred to as δ1 and δ2. While functional studies with selective ligands like naltrindole 5’-isothiocyanate have suggested their existence, the genetic or structural basis for these subtypes is not yet fully understood. nih.gov Future studies could employ techniques such as cryo-electron microscopy to visualize the binding of naltrindole isothiocyanate to different receptor populations, potentially revealing subtle conformational differences that could account for subtype selectivity.

Another area of investigation is the differential physiological roles of these subtypes. Naltrindole 5’-isothiocyanate has been shown to be a selective antagonist for the δ2 subtype in vivo. nih.gov Further preclinical studies using this compound in various animal models of pain, mood disorders, and addiction are needed to dissect the specific contributions of the δ2 receptor to these conditions. Such studies will be instrumental in developing more targeted therapeutics with fewer side effects.

The development of even more selective irreversible antagonists for each subtype is a critical future direction. By synthesizing and characterizing a broader range of naltrindole isothiocyanate analogs with varied substitution patterns on the indole (B1671886) ring, it may be possible to identify compounds with enhanced selectivity for either the δ1 or δ2 receptor. These next-generation probes would be invaluable for definitively characterizing the distinct pharmacological profiles and downstream signaling pathways of each subtype.

Research QuestionPotential ApproachDesired Outcome
What is the structural basis for delta opioid receptor subtypes?Cryo-electron microscopy of naltrindole isothiocyanate-receptor complexesHigh-resolution structures revealing conformational differences between subtypes
What are the distinct physiological roles of δ1 and δ2 receptors?In vivo studies in animal models using subtype-selective antagonistsA clearer understanding of the specific functions of each receptor subtype
Can more selective irreversible antagonists for each subtype be developed?Synthesis and characterization of novel naltrindole isothiocyanate analogsHighly selective probes to further dissect subtype pharmacology and function

Advanced Mechanistic Elucidation of Irreversible Binding

Naltrindole isothiocyanate's utility as a research tool stems from its ability to bind irreversibly to the delta opioid receptor. This irreversible binding is presumed to occur through the formation of a covalent bond between the electrophilic isothiocyanate group and a nucleophilic amino acid residue within the receptor's binding pocket. However, the precise molecular details of this interaction remain to be fully elucidated.

A key unresolved question is the identity of the specific amino acid residue(s) that form the covalent bond with the isothiocyanate group. While lysine (B10760008) residues are often implicated in such reactions, direct experimental evidence for the specific residue in the delta opioid receptor is lacking. Future research could utilize techniques such as mass spectrometry-based proteomics to identify the site of covalent modification after treating receptor preparations with naltrindole isothiocyanate. Pinpointing this residue would provide a more detailed understanding of the binding pocket and could inform the design of new irreversible ligands.

Furthermore, the kinetics and thermodynamics of the covalent bond formation are not well characterized. Advanced biophysical techniques, such as surface plasmon resonance or isothermal titration calorimetry, could be employed to study the binding process in real-time. This would provide valuable data on the association and dissociation rates, as well as the energetic driving forces behind the irreversible interaction.

Understanding the conformational changes in the receptor upon irreversible binding is another important area for future investigation. Does the covalent attachment of naltrindole isothiocyanate lock the receptor in a specific inactive conformation? Answering this question will require the use of sophisticated structural biology and computational modeling approaches. Elucidating these conformational dynamics will provide deeper insights into the mechanism of receptor inactivation and could have broader implications for understanding G protein-coupled receptor (GPCR) signaling.

Exploration of Novel Therapeutic Research Avenues (Preclinical)

While naltrindole isothiocyanate is primarily used as a research tool, its unique pharmacological profile suggests potential for exploration in preclinical therapeutic research. The irreversible nature of its antagonism could offer long-lasting effects that may be beneficial in certain pathological conditions.

One promising avenue is in the context of substance use disorders. The delta opioid system has been implicated in the rewarding effects of drugs of abuse and in relapse behavior. Preclinical studies could investigate whether a long-lasting blockade of delta opioid receptors with naltrindole isothiocyanate can reduce drug-seeking behavior and prevent relapse in animal models of addiction. researchgate.net The irreversible nature of the antagonist could provide a sustained therapeutic effect, potentially reducing the frequency of administration required.

Another area of interest is in the modulation of the immune system. Delta opioid receptors are expressed on various immune cells, and their activation can modulate immune responses. The long-term blockade of these receptors by naltrindole isothiocyanate could be investigated for its therapeutic potential in autoimmune diseases or other conditions characterized by immune dysregulation.

Recent studies have also suggested a role for delta opioid receptors in cardioprotection. pcom.edupcom.edu Preclinical research could explore whether irreversible antagonism of these receptors with naltrindole isothiocyanate has any effect on cardiac function, particularly in the context of ischemia-reperfusion injury. It is important to note that some studies suggest that the cardioprotective effects of naltrindole may be independent of opioid receptor inhibition, a possibility that warrants further investigation. pcom.edu

Therapeutic AreaPreclinical Research FocusPotential Benefit
Substance Use DisordersInvestigate effects on drug-seeking and relapse in animal modelsLong-lasting blockade of delta opioid receptors could prevent relapse
Immune ModulationExplore therapeutic potential in models of autoimmune diseaseSustained antagonism may help regulate immune responses
CardioprotectionExamine effects on ischemia-reperfusion injuryPotential for novel cardioprotective strategies

Development of Next-Generation Irreversible Probes and Analogues

The foundational structure of naltrindole isothiocyanate provides a versatile scaffold for the development of next-generation irreversible probes and analogues with enhanced properties. Future research in this area will focus on creating tools with improved selectivity, novel functionalities, and broader applications.

A key objective is the development of probes with even greater selectivity for the delta opioid receptor over other opioid receptor types (mu and kappa). This can be achieved through systematic modification of the naltrindole core structure. The synthesis and screening of a library of analogues with different substituents at various positions of the molecule will be crucial for identifying compounds with an optimized selectivity profile.

Another exciting direction is the incorporation of reporter groups into the naltrindole isothiocyanate structure. For example, fluorescently labeled analogues could be synthesized to allow for direct visualization of delta opioid receptors in cells and tissues using advanced microscopy techniques. acs.org Similarly, the attachment of biotin (B1667282) or other affinity tags could facilitate the purification and identification of receptor complexes for proteomic studies.

The development of peripherally restricted irreversible antagonists is also of significant interest. By introducing hydrophilic groups or other modifications that limit blood-brain barrier penetration, it would be possible to create probes that selectively target peripheral delta opioid receptors. sci-hub.se These tools would be invaluable for studying the role of these receptors in peripheral tissues and for developing peripherally acting therapeutics with reduced central nervous system side effects.

Finally, the synthesis of "clickable" analogues of naltrindole isothiocyanate, containing alkyne or azide (B81097) functionalities, would enable the use of bioorthogonal chemistry for receptor labeling and detection. This approach offers high specificity and can be performed in complex biological environments, opening up new possibilities for studying receptor dynamics and interactions in living systems.

Q & A

Q. How can researchers investigate synergistic effects between naltrindole isothiocyanate and other opioid modulators?

  • Methodology : Use isobolographic analysis to quantify synergy in vitro (e.g., cell viability assays) and in vivo (e.g., tail-flick test). Calculate combination indices (CI) via CompuSyn software and validate with mechanistic studies (e.g., receptor dimerization assays). Publish dose-matrix tables and interaction heatmaps .

Q. Notes for Methodological Rigor :

  • Always include raw data, instrument parameters (e.g., HPLC gradient profiles), and statistical code in supplementary materials .
  • Cross-validate findings with orthogonal assays (e.g., SPR + radioligand binding) to address reproducibility crises .
  • Adhere to journal-specific guidelines for chemical characterization (e.g., Beilstein Journal’s requirements for NMR purity thresholds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.